molecular formula C15H11F3N2O3S B8722568 5-(4-Trifluoromethylphenylaminosulfonyl)-2-oxindole

5-(4-Trifluoromethylphenylaminosulfonyl)-2-oxindole

Cat. No.: B8722568
M. Wt: 356.3 g/mol
InChI Key: AEJCJSGFTXNMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Trifluoromethylphenylaminosulfonyl)-2-oxindole is a useful research compound. Its molecular formula is C15H11F3N2O3S and its molecular weight is 356.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11F3N2O3S

Molecular Weight

356.3 g/mol

IUPAC Name

2-oxo-N-[4-(trifluoromethyl)phenyl]-1,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C15H11F3N2O3S/c16-15(17,18)10-1-3-11(4-2-10)20-24(22,23)12-5-6-13-9(7-12)8-14(21)19-13/h1-7,20H,8H2,(H,19,21)

InChI Key

AEJCJSGFTXNMLX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C(F)(F)F)NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 2.1 g of 5-chlorosulfonyl-2-oxindole, 1.6 g of 4-trifluoromethylaniline and 1.4 g of pyridine in 20 mL of dichloromethane was stirred at room temperature for 4 hours. The precipitate which formed was collected by vacuum filtration, washed twice with 5 mL of water and dried under vacuum at 40° C. overnight to give 2.4 g of crude product containing some impurities by thin layer chromatography. The crude product was chromatographed on silica gel eluting with ethyl acetate:hexane (1:2) to give 1.2 g (37% yield) of 5-(4-trifluoromethylphenyl-aminosulfonyl)-2-oxindole.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 2.1 g of 5-chlorosulphonyl-2-oxindole, 1.6 g of 4-trifluoromethylaniline and 1.4 g of pyridine in 20 mL of dichloromethane was stirred at room temperature for 4 hours. The precipitate which formed was collected by vacuum filtration, washed twice with 5 mL of water and dried under vacuum at 40° C. overnight to give 2.4 g of crude product containing some impurities by thin layer chromatography. The crude product was chromatographed on silica gel eluting with ethyl acetate:hexane (1,2) to give 1.2 g (37% yield) of 5-(4-trifluoromethylphenyl-aminosulfonyl)-2-oxindole.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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